

X-ray crystal structure of N-benzyl-N'-mesityl-N-methylthiourea

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Compound of Interest

Compound Name: *N-benzyl-N'-mesityl-N-methylthiourea*

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A comprehensive guide comparing the crystallographic features of N-substituted thiourea derivatives, with a focus on compounds structurally related to **N-benzyl-N'-mesityl-N-methylthiourea**. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

While the specific crystal structure of **N-benzyl-N'-mesityl-N-methylthiourea** is not publicly available, this guide provides a comparative analysis of closely related N,N,N'-trisubstituted thiourea derivatives for which crystallographic data has been published. The selected compounds, N,N,N'-tribenzylthiourea, N-methyl-N,N'-diphenylthiourea, and N,N-di-n-butyl-N'-phenylthiourea, offer valuable insights into the structural landscape of this class of molecules.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the selected thiourea derivatives, providing a basis for structural comparison.

Parameter	N,N,N'-tribenzylthiourea[1][2][3]	N-methyl-N,N'-diphenylthiourea[1][2]	N,N-di-n-butyl-N'-phenylthiourea[1][2]
Formula	C ₂₂ H ₂₂ N ₂ S	C ₁₄ H ₁₄ N ₂ S	C ₁₅ H ₂₄ N ₂ S
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P2 ₁ /c	P-1	P2 ₁ /c
a (Å)	11.2378(4)	10.3343(3)	12.6395(6)
b (Å)	14.7792(5)	11.0112(4)	10.0836(6)
c (Å)	11.3165(5)	12.3394(5)	9.0128(5)
α (°)	90	84.594(3)	90
β (°)	102.042(3)	76.223(3)	90.476(5)
γ (°)	90	79.911(3)	90
Volume (Å ³)	1838.15(12)	1332.93(9)	1148.56(11)
Z	4	4	4
C=S Bond Length (Å)	1.6905(14)	1.6835(17), 1.6798(19)	1.7004(11)
C-N Bond Lengths (Å)	N1-C1: 1.3419(18), C1-N2: 1.3569(18)	N1-C1: 1.359(2), C1-N2: 1.352(3)	N1-C1: 1.3594(15), C1-N2: 1.3432(15)

Experimental Protocols

Synthesis of N,N,N'-trisubstituted thioureas (General Procedure)

The synthesis of the comparative thiourea derivatives generally involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. For example, N,N,N'-tribenzylthiourea can be synthesized by reacting benzyl isothiocyanate with dibenzylamine. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.[1][2]

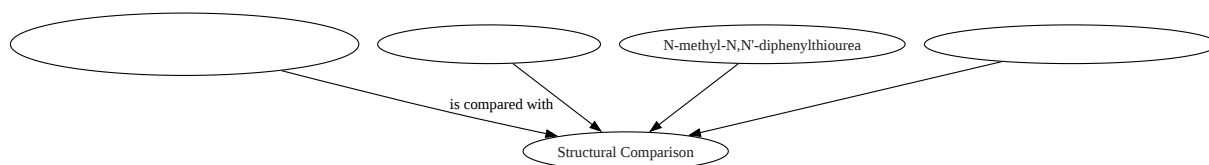
Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structures of the comparative compounds was achieved through single-crystal X-ray diffraction. A general protocol for this technique is as follows:

- **Crystal Growth:** Single crystals of suitable quality are grown from a supersaturated solution of the purified compound by methods such as slow evaporation, vapor diffusion, or cooling. [\[4\]](#)[\[5\]](#)
- **Crystal Mounting:** A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[\[6\]](#)
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[\[6\]](#)[\[7\]](#)
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.[\[1\]](#)
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, accurate crystal structure.[\[6\]](#)

Visualizations

Logical Relationship of Thiourea Derivative Comparison



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Caption: Experimental workflow for crystal structure determination.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com